3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a piperazine moiety and multiple aromatic groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the piperazine and aromatic groups. Common reagents used in these reactions include halogenated aromatic compounds, piperazine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids, and other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its binding interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE stands out due to its complex structure, which combines multiple aromatic rings and a piperazine moiety
Properties
Molecular Formula |
C27H22ClF2N3O2 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-chlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C27H22ClF2N3O2/c28-20-5-11-23(12-6-20)33-25(34)17-24(27(33)35)31-13-15-32(16-14-31)26(18-1-7-21(29)8-2-18)19-3-9-22(30)10-4-19/h1-12,17,26H,13-16H2 |
InChI Key |
QWRLBFXKTZZVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.